molecular formula C22H30N2O2 B1249435 2-(5-(Aminomethyl)-2-ethyl-6-neopentyl-4-(p-tolyl)pyridin-3-yl)acetic acid

2-(5-(Aminomethyl)-2-ethyl-6-neopentyl-4-(p-tolyl)pyridin-3-yl)acetic acid

Cat. No.: B1249435
M. Wt: 354.5 g/mol
InChI Key: HQVOROHHYWZJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-100 is a potent, selective, and orally active inhibitor of dipeptidyl peptidase IV (DPP-4). This compound was developed as a novel therapeutic approach for the treatment of diabetes mellitus, type 2. TAK-100 is a 3-pyridylacetic acid derivative that has shown significant promise due to its ability to interact with critical active-site residues of DPP-4, thereby increasing its inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-100 involves the preparation of [5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of TAK-100 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

TAK-100 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TAK-100 has a wide range of scientific research applications, including:

Mechanism of Action

TAK-100 exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-4). The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAK-100

TAK-100 is unique due to its specific interactions with the active-site residues of DPP-4, particularly the salt-bridge interaction with Arg125. This interaction enhances its inhibitory activity and selectivity, making it a potent and effective DPP-4 inhibitor .

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C22H30N2O2/c1-6-18-16(11-20(25)26)21(15-9-7-14(2)8-10-15)17(13-23)19(24-18)12-22(3,4)5/h7-10H,6,11-13,23H2,1-5H3,(H,25,26)

InChI Key

HQVOROHHYWZJLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)CC(C)(C)C)CN)C2=CC=C(C=C2)C)CC(=O)O

Synonyms

5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-ylacetic acid
TAK-100

Origin of Product

United States

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